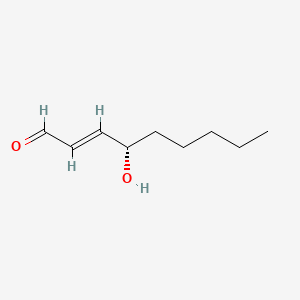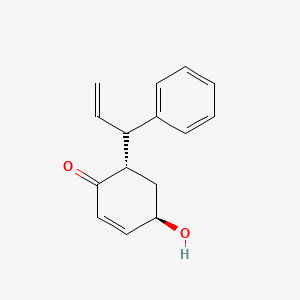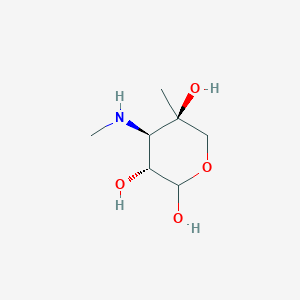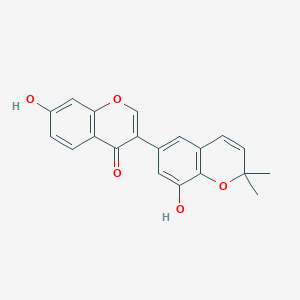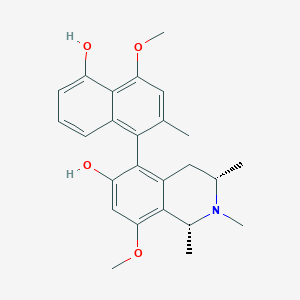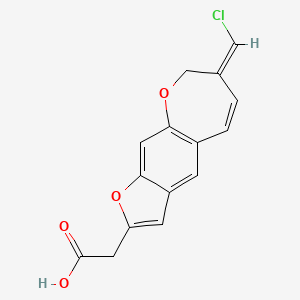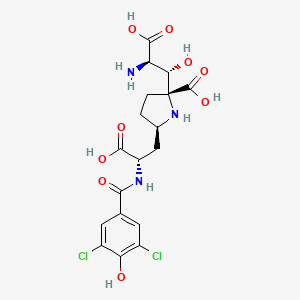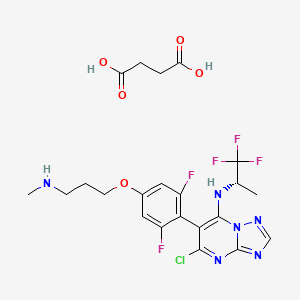
hyperxanthone E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hyperxanthone E is a pyranoxanthene that is 2,3-dihydropyrano[3,2-a]xanthen-12(1H)-one substituted by hydroxy groups at positions 5, 9 and 11 and geminal methyl groups at position 3. Isolated from the aerial parts of Hypericum scabrum, it exhibits cytotoxicity for human tumour cells. It has a role as a metabolite and an antineoplastic agent. It is a pyranoxanthene, a polyphenol and a cyclic ketone.
Wissenschaftliche Forschungsanwendungen
Role in Plant Defense and Pharmacological Activities
Hyperxanthone E, a prenylated xanthone, is a compound found in plants that play a significant role in plant defense and exhibit various pharmacological activities beneficial to human health. In cell cultures of Hypericum calycinum, the synthesis of this compound is catalyzed by a membrane-bound prenyltransferase (HcPT). The increase in HcPT transcript level precedes the accumulation of this compound in response to elicitor treatment, indicating its involvement in plant defense mechanisms. Furthermore, the enzymatic product shares structural similarities with γ-mangostin, a known cholinesterase inhibitor, suggesting potential applications in the treatment of Alzheimer’s disease (Fiesel et al., 2015).
Application in Photoinitiated Polymerization
Hyperxanthone derivatives are also significant in the field of photopolymerization. Amphipathic hyperbranched polymeric thioxanthone (TX) photoinitiators (AHPTXs) synthesized by introducing TX into hyperbranched poly(ethylene imine) (HPEI) display UV–vis absorption spectra similar to TX derivatives. AHPTXs exhibit efficient photopolymerization properties and are easily dispersible in solvents, acrylate monomers, and water, indicating their potential application in photopolymerization processes (Wen et al., 2009).
Cytotoxic Activities and Neuroprotective Effects
Xanthones, including hyperxanthone derivatives, have shown notable cytotoxic activities against various human carcinoma cell lines. Isojacareubin, a compound structurally related to hyperxanthone derivatives, exhibits significant cytotoxicity against human liver carcinoma cell lines, indicating the potential of these compounds in cancer treatment (Ji et al., 2019). Moreover, compounds structurally similar to hyperxanthones have demonstrated neuroprotective effects, suggesting their potential in the development of therapies for neurological disorders (Xu et al., 2016).
Enhanced Production through Elicitation
The production of xanthones in Hypericum perforatum can be enhanced through elicitation with chitosan. Elicited cell cultures show increased xanthone production, indicating that elicitation can be a valuable strategy to increase the yield of pharmacologically active compounds in medicinal plants (Tocci et al., 2010).
Eigenschaften
Molekularformel |
C18H16O6 |
|---|---|
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
5,9,11-trihydroxy-3,3-dimethyl-1,2-dihydropyrano[3,2-a]xanthen-12-one |
InChI |
InChI=1S/C18H16O6/c1-18(2)4-3-9-14-13(7-11(21)17(9)24-18)23-12-6-8(19)5-10(20)15(12)16(14)22/h5-7,19-21H,3-4H2,1-2H3 |
InChI-Schlüssel |
JXBWMJZDYVJVIV-UHFFFAOYSA-N |
SMILES |
CC1(CCC2=C(O1)C(=CC3=C2C(=O)C4=C(C=C(C=C4O3)O)O)O)C |
Kanonische SMILES |
CC1(CCC2=C(O1)C(=CC3=C2C(=O)C4=C(C=C(C=C4O3)O)O)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(1R,3R,5R,9S,10S,12S,13R,14R,17E,20S,22R,24S,27R,28R,30S,31R,32S)-14-{(2S,3S,4R,5R,6R,7S)-7-[(2,6-dideoxy-3-O-pentanoyl-alpha-L-lyxo-hexopyranosyl)oxy]-3,5-dihydroxy-4,6-dimethyloctan-2-yl}-3,9,20,22,24,28,30,31,32-nonahydroxy-13,27-dimethyl-16-oxo-11,15,34-trioxatricyclo[28.3.1.0(10,12)]tetratriacont-17-en-5-yl]oxy}-3-oxopropanoic acid](/img/structure/B1245184.png)
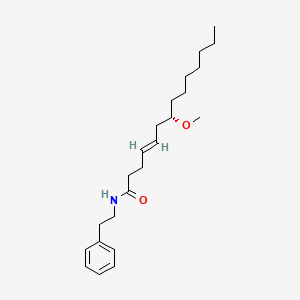
![4-Oxo-2-[3-((E)-2-quinolin-2-yl-vinyl)-phenyl]-4H-chromene-8-carboxylic acid](/img/structure/B1245188.png)

